1-Phenylhexane-2,5-diol
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Overview
Description
1-Phenylhexane-2,5-diol is an organic compound with the molecular formula C12H18O2. It belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is notable for its unique structure, which includes a phenyl group attached to a hexane chain with hydroxyl groups at the 2nd and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhexane-2,5-diol can be synthesized through various methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bond of an alkene . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes. These methods are optimized for high yield and purity, often using catalytic systems to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
1-Phenylhexane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylhexane-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability . The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Phenylhexane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1-Phenylhexane-1,2-diol: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Uniqueness: 1-Phenylhexane-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic and industrial applications .
Properties
CAS No. |
820247-73-2 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-phenylhexane-2,5-diol |
InChI |
InChI=1S/C12H18O2/c1-10(13)7-8-12(14)9-11-5-3-2-4-6-11/h2-6,10,12-14H,7-9H2,1H3 |
InChI Key |
CHOHNXTZBNBCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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